molecular formula C19H28N4O3 B1460237 tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate CAS No. 2096987-79-8

tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate

Cat. No. B1460237
CAS RN: 2096987-79-8
M. Wt: 360.5 g/mol
InChI Key: STJQGZYPMLSHGY-UHFFFAOYSA-N
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Description

The compound belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Molecular Structure Analysis

The compound has an imidazopyridine core, which is a fused ring system comprising an imidazole ring and a pyridine moiety . The specific compound you mentioned also has a spiro[4,4] ring system attached to the imidazopyridine core .

Scientific Research Applications

Synthesis Approaches and Chemical Structures:

  • The synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors has been achieved through a streamlined synthesis involving key steps such as regioselective pyrazole alkylation and a Curtius rearrangement. This approach provides access to pyrazolo-fused spirolactams from halogenated benzylic arenes and cyclic carboxylates, showcasing the compound's potential as a versatile chemical scaffold (Huard et al., 2012).

  • The compound tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an essential intermediate in biologically active compounds such as crizotinib, exemplifies the chemical utility and synthesis capabilities of related structures. The synthesis route involves tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, highlighting the compound's importance in medicinal chemistry (Kong et al., 2016).

Structural Analysis and Characterization:

  • The crystallographic study of 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione sheds light on the compound's hydrogen-bonded structures and the influence of minor changes in substituents on its hydrogen-bonding patterns. This underscores the importance of structural analysis in understanding the compound's potential interactions and reactivity (Trilleras et al., 2008).

  • An X-ray crystallographic analysis and DFT studies have been used to characterize compounds like 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, revealing details about their molecular and crystal structures. Such analyses are crucial for understanding the intramolecular interactions and stabilizing forces within these compounds, providing insights into their chemical behavior and potential applications (Çolak et al., 2021).

properties

IUPAC Name

tert-butyl 5-(cyclopropanecarbonyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-18(2,3)26-17(25)22-10-7-19(8-11-22)15-14(20-12-21-15)6-9-23(19)16(24)13-4-5-13/h12-13H,4-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJQGZYPMLSHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCN2C(=O)C4CC4)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate

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